

# 3-Amino-5-bromo-2-ethylpyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-ethylpyridine

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### **Abstract**

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential reactivity of **3-Amino-5-bromo-2-ethylpyridine** (CAS No: 1093819-32-9). Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs, primarily 3-amino-5-bromo-2-methylpyridine and other substituted bromopyridines, to infer its characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing a consolidated source of information and outlining potential experimental approaches for its study.

### Introduction

**3-Amino-5-bromo-2-ethylpyridine** is a halogenated pyridine derivative. Such scaffolds are of significant interest in the field of drug discovery and materials science due to their ability to participate in a variety of chemical transformations, most notably cross-coupling reactions. The presence of amino, bromo, and ethyl functional groups on the pyridine ring offers multiple points for molecular modification, making it a potentially versatile building block for the synthesis of more complex molecules with desired biological or material properties. This guide summarizes the known information and provides predicted properties and reactivity based on analogous structures.



## **Chemical and Physical Properties**

While specific experimental data for **3-Amino-5-bromo-2-ethylpyridine** is not readily available in the public domain, its fundamental properties can be identified.[1][2]

Property	Value	Reference
CAS Number	1093819-32-9	[2]
Molecular Formula	C7H9BrN2	[1]
Molecular Weight	201.06 g/mol	[1]
IUPAC Name	5-Bromo-2-ethylpyridin-3- amine	
Appearance	No Data Available	[1]
Melting Point	No Data Available	[1]
Boiling Point	No Data Available	[1]
Solubility	No Data Available	[1]

Note: The lack of available data for physical properties such as melting point, boiling point, and solubility highlights the novelty of this compound and the need for empirical characterization.

## Spectral Data (Analog-Based)

No specific spectral data for **3-Amino-5-bromo-2-ethylpyridine** has been published. However, the expected spectral characteristics can be inferred from closely related compounds such as 3-amino-5-bromo-2-iodopyridine and various methyl-substituted analogs.[3][4][5] Researchers synthesizing this compound should expect to see characteristic signals corresponding to the substituted pyridine ring and the ethyl group.

**Expected Spectroscopic Features:** 



Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the amine protons.
<sup>13</sup> C NMR	Six distinct signals for the pyridine ring carbons and two signals for the ethyl group carbons.
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry	A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope ( <sup>79</sup> Br and <sup>81</sup> Br).

# Synthesis and Reactivity Synthesis

A definitive, published synthetic protocol for **3-Amino-5-bromo-2-ethylpyridine** was not identified. However, its synthesis can be logically deduced from established methods for preparing similar substituted pyridines. A plausible synthetic route would involve the reduction of a corresponding nitro-substituted pyridine.

Proposed Synthetic Pathway:



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Figure 1: A proposed synthetic pathway for **3-Amino-5-bromo-2-ethylpyridine**.

# **Chemical Reactivity**



The chemical reactivity of **3-Amino-5-bromo-2-ethylpyridine** is expected to be dictated by its three primary functional groups: the pyridine ring, the amino group, and the bromo substituent. The bromine atom, in particular, makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions.

#### Potential Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, substituting the bromine atom with an aryl or alkyl group.[6]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Diazotization: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of other functional groups.

## **Experimental Protocols (Analog-Based)**

The following are generalized experimental protocols based on the synthesis and reactions of the closely related compound, 5-bromo-2-methylpyridin-3-amine. These should serve as a starting point for the development of specific protocols for the ethyl analog.

# Protocol: Reduction of a Nitro-Substituted Bromopyridine (Analogous to Fe/AcOH Reduction)

This protocol is adapted from the synthesis of 2-bromo-5-methylpyridin-3-amine.[7]

- To a solution of the starting nitro compound (e.g., 5-bromo-2-ethyl-3-nitropyridine) in acetic acid, add iron powder.
- Heat the reaction mixture (e.g., to 80°C) and stir for a specified period (e.g., 30 minutes to several hours), monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature and dilute with an organic solvent like ethyl acetate.
- Filter the mixture through a pad of celite to remove the iron salts.



- Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel.

# Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)

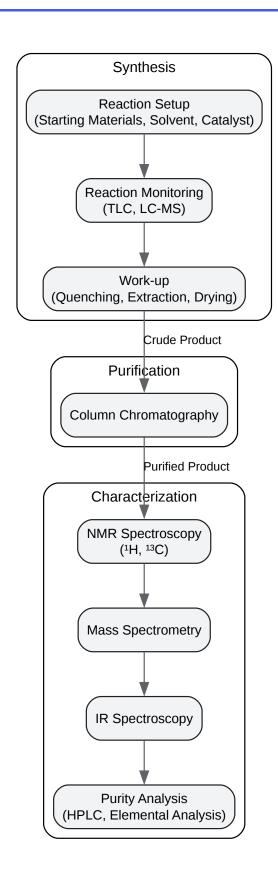
This protocol is based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[6]

- In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine **3-Amino-5-bromo-2-ethylpyridine**, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., K<sub>3</sub>PO<sub>4</sub>).
- Add a solvent system, such as a mixture of 1,4-dioxane and water.
- Stir the reaction mixture at an elevated temperature (e.g., 85-95°C) for several hours, monitoring the reaction by TLC.
- Upon completion, cool the mixture to room temperature and filter.
- Dilute the filtrate with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting product by column chromatography.

# **Visualization of Experimental Workflow**

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel compound like **3-Amino-5-bromo-2-ethylpyridine**.





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Figure 2: A general experimental workflow for the synthesis and characterization of a chemical compound.

## **Biological Activity and Signaling Pathways**

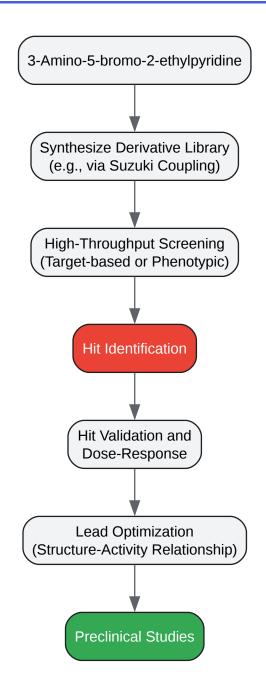
There is currently no published data on the biological activity or the involvement of **3-Amino-5-bromo-2-ethylpyridine** in any signaling pathways. However, the aminopyridine scaffold is present in numerous biologically active compounds and approved drugs. The potential for this compound to serve as a precursor for molecules with therapeutic potential warrants further investigation.

Given the common targets of similar heterocyclic compounds, potential areas of investigation could include:

- Kinase inhibition
- G-protein coupled receptor (GPCR) modulation
- · Ion channel modulation

A logical workflow for investigating the biological activity of this novel compound is presented below.





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Figure 3: A logical workflow for the investigation of the biological activity of a novel compound.

### **Conclusion**

**3-Amino-5-bromo-2-ethylpyridine** is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a framework for its study based on the properties and reactivity of closely related analogs. The protocols and workflows presented herein are intended to facilitate future



research and unlock the potential of this and similar substituted pyridines in the development of novel therapeutics and materials. Further empirical studies are necessary to fully characterize its chemical and physical properties.

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